{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(5-ETHYL-3-THIENYL)METHANONE
Description
{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(5-ETHYL-3-THIENYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a benzyloxyphenyl group and a thienylmethanone moiety
Properties
IUPAC Name |
(5-ethylthiophen-3-yl)-[4-(4-phenylmethoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2S/c1-2-23-16-20(18-29-23)24(27)26-14-12-25(13-15-26)21-8-10-22(11-9-21)28-17-19-6-4-3-5-7-19/h3-11,16,18H,2,12-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUOOZHTRSXQAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(5-ETHYL-3-THIENYL)METHANONE typically involves multiple steps:
Formation of the Piperazine Ring: This can be achieved through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts under basic conditions.
Introduction of the Benzyloxyphenyl Group: This step often involves nucleophilic substitution reactions where a benzyloxy group is introduced to the phenyl ring.
Attachment of the Thienylmethanone Moiety: This can be done using Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis may be employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.
Substitution: Both the piperazine and phenyl rings can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated reagents and nucleophiles are typically employed under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl ring can lead to sulfoxides or sulfones, while reduction of the methanone moiety can yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, {4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(5-ETHYL-3-THIENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. Its structural features make it a candidate for drug development, particularly in the design of receptor agonists or antagonists.
Medicine
Medicinally, compounds containing piperazine rings are known for their pharmacological activities. This compound may exhibit similar properties, making it a potential candidate for therapeutic applications .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of {4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(5-ETHYL-3-THIENYL)METHANONE involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, which can lead to various physiological effects . The benzyloxyphenyl group may enhance the compound’s binding affinity to certain receptors, while the thienylmethanone moiety could contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-(7-chloroquinolin-4-yl)piperazinomethanone: This compound shares the piperazine and methanone moieties but differs in the substitution pattern on the phenyl ring.
4-(1H-indol-4-yl)piperazinomethanone: Similar in having a piperazine ring and a thienyl group, but with an indole substitution instead of benzyloxyphenyl.
Uniqueness
What sets {4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(5-ETHYL-3-THIENYL)METHANONE apart is the combination of the benzyloxyphenyl and thienylmethanone groups, which may confer unique chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
